2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
N-(3-METHOXYPHENYL)-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, methoxyphenyl groups, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of methoxyphenyl groups: Methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the acetamide moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-METHOXYPHENYL)-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA/RNA interaction: The compound could bind to nucleic acids, influencing gene expression or replication processes.
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-METHOXYPHENYL)-6-METHYL-4-PYRIMIDINAMINE: This compound shares the methoxyphenyl group but differs in its core structure and functional groups.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar core structure but may vary in their substituents and overall chemical properties.
The uniqueness of N-(3-METHOXYPHENYL)-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H21N3O4S2 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H21N3O4S2/c1-29-17-8-6-15(7-9-17)13-26-22(28)21-19(10-11-31-21)25-23(26)32-14-20(27)24-16-4-3-5-18(12-16)30-2/h3-12H,13-14H2,1-2H3,(H,24,27) |
InChI Key |
HNLMTUYCBLRAKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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